molecular formula C14H13ClO B2989991 1-(1-Chloroethyl)-4-phenoxybenzene CAS No. 19935-80-9

1-(1-Chloroethyl)-4-phenoxybenzene

Cat. No. B2989991
CAS RN: 19935-80-9
M. Wt: 232.71
InChI Key: JCDHEENRYMLUBK-UHFFFAOYSA-N
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Description

“1-Chloroethyl chloroformate” is a pair of related chemical compounds. They can be used to form protecting groups and as N-dealkylating agents . They are listed as extremely hazardous substances .


Synthesis Analysis

The synthesis of “1-Chloroethyl chloroformate” involves the reaction of acetaldehyde with pyridine and trichloromethyl chloroformate. The temperature is maintained for 2 hours between 20° and 25° C after the chloroformate has been added. The NMR analysis of the reaction medium at this time indicates that the final product has been formed with a yield of 96.3% .


Molecular Structure Analysis

The molecular structure of “1-Chloroethyl chloroformate” was built using molecular simulation technology, MS (Materials Studio). The molecular structure was then optimized in the way of relaxation .


Physical And Chemical Properties Analysis

“1-Chloroethyl chloroformate” has a chemical formula of C3H4Cl2O2 and a molar mass of 142.96 g·mol −1 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Scientific Research Applications

Synthetic Chemistry and Material Science

Studies have explored the synthesis and potential applications of various benzoxy compounds and their derivatives. For instance, the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and their conversion to octasubstituted phthalocyanines indicate the role of similar compounds in producing materials with specific optical properties (Wöhrle et al., 1993). This approach could be relevant for the development of novel materials for electronics or photonics, leveraging the chemical structure of 1-(1-Chloroethyl)-4-phenoxybenzene for specific functionalities.

Electrochemical Applications

Research on the electrochemical reduction of nitrobenzene derivatives has shown that these reactions can produce valuable organic compounds, such as 1-nitro-2-vinylbenzene and 1H-Indole, under specific conditions (Du & Peters, 2010). This highlights the potential of 1-(1-Chloroethyl)-4-phenoxybenzene in electrochemical synthesis, where it could serve as a precursor for manufacturing industrially significant chemicals or as an intermediate in organic synthesis.

Environmental Studies

The investigation of the reduction of environmental pollutants, such as methyl triclosan, through electrochemical methods provides insights into the degradation of chloro- and phenoxy- compounds in water (Peverly et al., 2014). This research suggests potential environmental applications for 1-(1-Chloroethyl)-4-phenoxybenzene, such as in water treatment technologies or in studies of the environmental fate of chlorinated organic compounds.

Photocatalysis and Organic Synthesis

The photocatalytic activities of benzoic compounds, including the generation of hydroxylated products, underscore the potential of 1-(1-Chloroethyl)-4-phenoxybenzene in photocatalysis (Palmisano et al., 2007). This application could be particularly relevant in organic synthesis, where the selective hydroxylation of aromatic compounds is a critical step in the production of pharmaceuticals, agrochemicals, and other high-value chemicals.

Mechanism of Action

Target of Action

Similar compounds have been known to target tertiary amines . Tertiary amines are important functionalities present in many natural products and synthetically derived pharmaceuticals .

Mode of Action

It’s suggested that the compound might undergo a stepwise s n 1 reaction . The first step of this process involves breaking the C-Cl bond, where the electrons in that bond become a lone pair on the chlorine atom .

Biochemical Pathways

Based on its potential interaction with tertiary amines , it could be inferred that it may influence pathways involving these molecules

Pharmacokinetics

The compound’s molecular weight of 175055 Da suggests that it could potentially be absorbed and distributed in the body. The exact impact on bioavailability would need further investigation.

Result of Action

Given its potential interaction with tertiary amines , it could potentially influence cellular processes involving these molecules

Action Environment

It’s known that reaction conditions can significantly influence the rate and outcome of chemical reactions . Therefore, factors such as temperature, pH, and the presence of other molecules could potentially influence the compound’s action.

Safety and Hazards

“1-Chloroethyl chloroformate” is considered hazardous. It is flammable, harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled . Contact with water liberates toxic gas .

properties

IUPAC Name

1-(1-chloroethyl)-4-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDHEENRYMLUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloroethyl)-4-phenoxybenzene

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